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molecular formula C16H17N3O7 B1227442 3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy- CAS No. 102409-49-4

3,9-Epoxy-3H-azirino(2,3-c)(1)benzazocine-5-carboxaldehyde, 1-acetyl-8-(((aminocarbonyl)oxy)methyl)-1,1a,2,8,9,9a-hexahydro-7,9-dihydroxy-

Cat. No. B1227442
M. Wt: 363.32 g/mol
InChI Key: GBDZIDKLGSDRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04645765

Procedure details

4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12 ]tetradeca-2,4,6-trien-8-ylmethyl carbamate (100 mg) was dissolved in water (3 ml). To this solution was added acetic anhydride (30 μl), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was subjected to preparative thin layer chromatography, which was developed with a mixture of chloroform and acetone (1:1, v/v) to afford 11-acetyl-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12 ]tetradeca-2,4,6-trien-8-ylmethyl carbamate (80.5 mg).
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:23])([O:3][CH2:4][CH:5]1[C:17]2([OH:19])[O:18][N:12]([CH2:13][CH:14]3[CH:16]2[NH:15]3)[C:11]2[C:6]1=[C:7]([OH:22])[CH:8]=[C:9]([CH:20]=[O:21])[CH:10]=2)[NH2:2].[C:24](OC(=O)C)(=[O:26])[CH3:25].C(Cl)(Cl)Cl.CC(C)=O>O>[C:1](=[O:23])([O:3][CH2:4][CH:5]1[C:17]2([OH:19])[O:18][N:12]([CH2:13][CH:14]3[CH:16]2[N:15]3[C:24](=[O:26])[CH3:25])[C:11]2[C:6]1=[C:7]([OH:22])[CH:8]=[C:9]([CH:20]=[O:21])[CH:10]=2)[NH2:2]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(N)(OCC1C2=C(C=C(C=C2N2CC3NC3C1(O2)O)C=O)O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Measurements
Type Value Analysis
AMOUNT: MASS 80.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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